Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)-
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Overview
Description
Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)- is a complex organic compound with the molecular formula C17H29N It is characterized by the presence of a benzenemethanamine core with three isopropyl groups attached to the benzene ring and an alpha-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)- typically involves multi-step organic reactions. One common method includes the alkylation of benzenemethanamine with isopropyl halides under basic conditions to introduce the isopropyl groups. The alpha-methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl halides and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaS)-
- Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (betaR)-
- Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (betaS)-
Uniqueness
Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)- is unique due to its specific stereochemistry and the presence of three isopropyl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H29N |
---|---|
Molecular Weight |
247.4 g/mol |
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]ethanamine |
InChI |
InChI=1S/C17H29N/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13H,18H2,1-7H3 |
InChI Key |
CQUUZQSBPYYMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)N)C(C)C |
Origin of Product |
United States |
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